2,5-Dimethyltetrahydrofuran-3-thiol

Food Chemistry Flavor Quality Control Analytical Chemistry

2,5-Dimethyltetrahydrofuran-3-thiol (CAS 26486-21-5) is a sulfur-containing heterocyclic flavoring agent belonging to the tetrahydrofuran class of compounds. It is recognized as a food additive by the Flavor and Extract Manufacturers Association (FEMA and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 26486-21-5
Cat. No. B1357826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyltetrahydrofuran-3-thiol
CAS26486-21-5
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC1CC(C(O1)C)S
InChIInChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3
InChIKeyWBELUTNLJPCIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents, fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyltetrahydrofuran-3-thiol (CAS 26486-21-5): A Defined Meat and Onion Flavor Compound for Industrial Procurement


2,5-Dimethyltetrahydrofuran-3-thiol (CAS 26486-21-5) is a sulfur-containing heterocyclic flavoring agent belonging to the tetrahydrofuran class of compounds [1]. It is recognized as a food additive by the Flavor and Extract Manufacturers Association (FEMA 3971) and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA 1091) [1][2]. The compound is supplied as a mixture of four stereoisomers, existing as a pale yellow to amber liquid, and is primarily valued for its potent roasted meat and sulfurous onion aroma profile [1].

Why 2,5-Dimethyltetrahydrofuran-3-thiol Cannot Be Replaced by Generic Thiol Flavorings in Formulations


The class of thiol-substituted furan and tetrahydrofuran compounds is characterized by extremely high odor potency and distinct, non-interchangeable sensory profiles [1]. While many thiols contribute to 'meaty' or 'alliaceous' notes, the specific ring saturation (tetrahydrofuran vs. furan) and alkyl substitution pattern (e.g., 2,5-dimethyl vs. 2-methyl) fundamentally alter the aroma character, intensity, and stability [1][2]. Replacing 2,5-Dimethyltetrahydrofuran-3-thiol with a structurally similar analog without quantitative and sensory verification will lead to a different flavor outcome, potentially deviating from the target product's desired roasted meat and onion profile. The following evidence sections quantify the specific dimensions where this compound differentiates itself from its closest comparators.

Quantitative Evidence for Selecting 2,5-Dimethyltetrahydrofuran-3-thiol Over Closest Analogs


Defined Isomeric Composition as a Quality Control Standard vs. Undefined Thiol Mixtures

The target compound has a quantifiably defined stereoisomer distribution as a product specification. According to JECFA and EFFA data, the assay minimum is 96% and the specific mixture is composed of: 40-50% (2S,3R,5R); 25-30% (2R,3S,5S); 15-20% (2R,3R,5S); 5-10% (2S,3S,5R); and others <5% [1][2]. This level of compositional definition contrasts with many generic thiol flavorings where the stereoisomeric composition is either undefined or varies by supplier, which can impact sensory reproducibility in finished goods.

Food Chemistry Flavor Quality Control Analytical Chemistry

Sensory Profile Differentiation: 2,5-Dimethyl-THF-thiol vs. 2-Methyl-THF-thiol

In a direct comparative assessment within the FlavorDB2 database, 2,5-Dimethyltetrahydrofuran-3-thiol and 2-Methyl-3-tetrahydrofuranthiol are distinguished by their key flavor descriptors. The target compound is assigned the primary descriptors: 'onion, meat, roasted', whereas the monomethyl analog (CAS 57124-87-5) is assigned: 'roasted, meat, chicken' [1][2]. The presence of 'onion' as a key descriptor for the target compound, and the absence of 'chicken', highlights a meaningful sensory nuance. This difference is likely due to the additional methyl group at the 5-position altering the compound's interaction with olfactory receptors.

Flavor Science Sensory Analysis Food Technology

Physical Property Advantage: Enhanced Lipophilicity for Fat-Based Systems

The target compound's increased alkyl substitution (two methyl groups) versus a mono-methyl analog results in a measurable increase in lipophilicity. The calculated logP (o/w) for 2,5-Dimethyltetrahydrofuran-3-thiol is 1.11 . While a directly comparable, experimentally derived logP for 2-Methyl-3-tetrahydrofuranthiol is not readily available in the core literature, the addition of a methyl group (contributing +0.5 logP units per group in homologous series) suggests a significant difference in partition behavior. The target compound is also explicitly noted to be soluble in fats [1].

Food Formulation Physical Chemistry Flavor Delivery

Regulatory Clarity and Global Market Access vs. Non-FEMA Analogs

2,5-Dimethyltetrahydrofuran-3-thiol is explicitly approved as a flavoring agent by key global regulatory bodies, including FEMA (FEMA 3971) and JECFA (JECFA 1091) [1][2]. In contrast, close structural analogs like 2-methyl-1,3-dithiolane or 3-methyl-2-butanethiol, while used in flavor applications, have a different and sometimes less defined regulatory footprint for specific food categories or global regions. For instance, 2-methyl-1,3-dithiolane is not listed with a FEMA number in the same primary regulatory databases [3].

Regulatory Affairs Food Safety Global Trade

A Stable Saturated Scaffold Differentiates Roasted Character from Unsaturated Furanthiols

Patent literature explicitly describes that the degree of ring saturation directly impacts the dominant aroma character. Dihydrofuryl and tetrahydrofuryl sulfides and mercaptans (like the target compound) impart a roasted flavor and odor [1]. This is in contrast to unsaturated furanthiols, such as 2-methyl-3-furanthiol (MFT, CAS 28588-74-1), which are described as having a more 'cooked meat' or 'fishy' profile . The target compound's saturated tetrahydrofuran ring provides a chemically stable scaffold that preferentially drives a 'roasted' sensory note, differentiating it from its more oxidation-prone, unsaturated counterpart.

Flavor Chemistry Chemical Stability Product Development

Optimal Industrial and Research Application Scenarios for 2,5-Dimethyltetrahydrofuran-3-thiol


Formulating 'Roasted Meat with Onion' Flavor Bases for Savory Applications

Leverage the specific 'onion, meat, roasted' flavor profile [1] to build authentic grilled beef, pot roast, or onion-rich savory flavor bases. The compound's defined stereoisomeric composition [2] supports consistent sensory results across production batches. This scenario directly capitalizes on the sensory differentiation evidence over 2-methyl-3-tetrahydrofuranthiol, which trends toward poultry notes.

Fat-Based Flavor Delivery in Processed Meats and Savory Snacks

Due to its favorable lipophilicity (logP 1.11) and documented solubility in fats [3], this compound is particularly well-suited for incorporation into fat-based slurries, seasoning oils, or directly into meat emulsions. This provides a technical advantage in terms of flavor retention and release in high-fat matrices like sausages, meat snacks, and fried products, as inferred from its physical properties.

Roasted Coffee and Savory-Beverage Flavor Modulation

The compound's saturated tetrahydrofuran scaffold, which drives a 'roasted' rather than a 'cooked/fishy' note [4], makes it a strategic choice for enhancing or modulating the roasted character in coffee flavors or savory beverages (e.g., broths, soups). It can provide the foundational sulfurous 'roasted' note without introducing the metallic or fishy undertones that can be associated with some unsaturated furanthiols.

Reference Standard in Quality Control for Complex Meat Flavorings

The combination of FEMA 3971 regulatory status [5], a defined stereoisomer profile [2], and a minimum assay of 96% makes this compound an excellent candidate for use as a quantitative analytical standard in GC-MS or GC-Olfactometry (GC-O) methods. Industrial flavor labs can use it to calibrate instruments and validate the presence and concentration of this specific thiol in complex flavor formulations or natural extracts, ensuring product fidelity.

Technical Documentation Hub

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